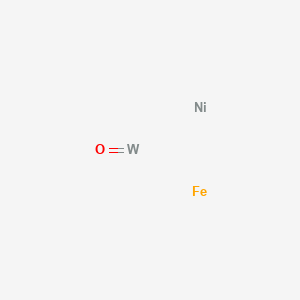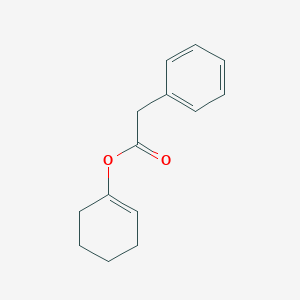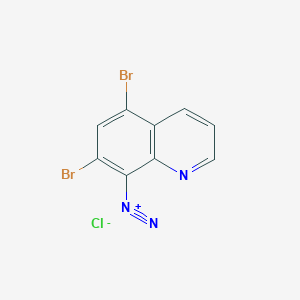
5,7-Dibromoquinoline-8-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinoline-8-diazonium chloride is a chemical compound with the molecular formula C9H5Br2N2Cl. It is a diazonium salt derived from quinoline, a heterocyclic aromatic organic compound. The presence of bromine atoms at the 5 and 7 positions of the quinoline ring and the diazonium group at the 8 position make this compound unique and significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinoline-8-diazonium chloride typically involves the following steps:
Bromination of Quinoline: Quinoline is first brominated at the 5 and 7 positions using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step yields 5,7-dibromoquinoline.
Diazotization: The 5,7-dibromoquinoline is then subjected to diazotization. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt, this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and diazotization processes, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinoline-8-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH) are commonly used.
Coupling Reactions: Phenols and aromatic amines in the presence of a base such as sodium acetate (NaOAc) are typical reagents.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include 5,7-dibromoquinoline derivatives with various substituents replacing the diazonium group.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: 5,7-dibromoquinoline-8-amine.
Scientific Research Applications
5,7-Dibromoquinoline-8-diazonium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinoline-8-diazonium chloride involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atoms at the 5 and 7 positions also influence the reactivity and stability of the compound, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoquinoline-8-diazonium chloride
- 7-Bromoquinoline-8-diazonium chloride
- Quinoline-8-diazonium chloride
Comparison
Compared to its similar compounds, 5,7-Dibromoquinoline-8-diazonium chloride is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it more suitable for specific applications, such as the synthesis of complex organic molecules and dyes, where higher reactivity is required.
Properties
CAS No. |
498557-20-3 |
|---|---|
Molecular Formula |
C9H4Br2ClN3 |
Molecular Weight |
349.41 g/mol |
IUPAC Name |
5,7-dibromoquinoline-8-diazonium;chloride |
InChI |
InChI=1S/C9H4Br2N3.ClH/c10-6-4-7(11)9(14-12)8-5(6)2-1-3-13-8;/h1-4H;1H/q+1;/p-1 |
InChI Key |
OGNHQZTWMSFNPF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)[N+]#N)N=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)
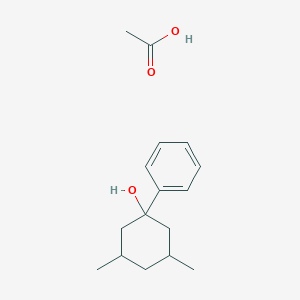
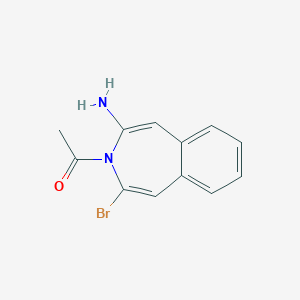
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
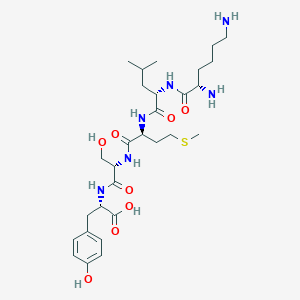
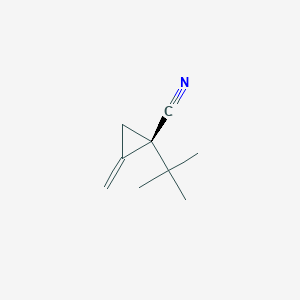
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)
